N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide
Description
Overview of N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide
This compound is a fluorinated acetamide derivative with a molecular weight of 453.41 g/mol. Its structure comprises a bicyclic benzo[a]heptalene scaffold substituted with four methoxy groups, a ketone at position 9, and a trifluoroacetylated amine at position 7. The compound exists as a faintly yellow crystalline powder, reflecting its high purity and stability under standard laboratory conditions.
As an antimitotic agent, it binds to tubulin with high affinity, preventing microtubule assembly and inducing apoptosis in both normal and tumor cell lines. This activity is attributed to its ability to stabilize the GDP-bound form of tubulin, thereby suppressing polymerization dynamics. The compound’s stereochemistry, particularly the (S)-configuration at position 7, is critical for its interaction with the colchicine binding site on β-tubulin.
Historical Context and Discovery
The compound was first synthesized as part of efforts to modify colchicine’s structure to enhance solubility and reduce toxicity. Colchicine, a natural alkaloid from Colchicum autumnale, has been used for centuries to treat gout but suffers from a narrow therapeutic index. In the late 20th century, researchers explored N-acylation strategies to improve colchicine’s pharmacokinetic profile, leading to the development of this compound.
Key synthetic milestones include:
- Derivatization of Colchiceine : The compound is synthesized from (R/S)-N-deacetylcolchiceine via trifluoroacetylation, a reaction that introduces the 2,2,2-trifluoroacetamide group while retaining the methoxy substitutions critical for tubulin binding.
- Structural Characterization : X-ray crystallography confirmed the (S)-configuration at position 7, distinguishing it from colchicine’s native (R)-configuration.
Motivation for Academic Study
Academic interest in this compound arises from three primary factors:
- Mechanistic Insights into Tubulin Dynamics : Its ability to inhibit microtubule polymerization makes it a tool for studying cell division, cytoskeletal organization, and intracellular transport.
- Apoptosis Induction : The compound activates the JNK/SAPK signaling pathway, providing a model for exploring stress-responsive apoptosis mechanisms.
- Structure-Activity Relationship (SAR) Studies : Modifications at position 7 (e.g., trifluoroacetylation) offer insights into how steric and electronic effects influence tubulin binding.
Scope and Structure of the Review
This review systematically addresses the compound’s chemical properties, synthesis, and biochemical mechanisms. Subsequent sections will explore:
- Synthetic Pathways : Detailed protocols for its preparation from colchicine precursors.
- Biochemical Interactions : Tubulin binding kinetics and downstream effects on cell cycle regulation.
- Comparative Analysis : Contrasts with other colchicine binding site inhibitors, such as quinoline derivatives.
The exclusion of clinical data ensures a focus on foundational research, aligning with the compound’s role as a biochemical probe rather than a therapeutic candidate.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHADYPYCJQLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114183 | |
| Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102491-71-4 | |
| Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102491-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601114183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deacetylation and Subsequent Trifluoroacetylation
A two-step procedure outlined in patent JP2022511214A involves initial deacetylation of colchicine followed by trifluoroacetylation. Colchicine is treated with 2N HCl in methanol at 60°C for 12 hours to hydrolyze the acetamide group, yielding the intermediate 7-aminocolchicine. This intermediate is then reacted with trifluoroacetic anhydride (TFAA) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds in dichloromethane at 0–25°C, achieving yields of 68–72% after purification via silica gel chromatography.
Critical Parameters :
Enzymatic Demethylation-Alkylation Strategy
An alternative approach adapts enzymatic demethylation from colchicoside (2), a glucosylated colchicine analog. Cellulase-mediated hydrolysis of colchicoside produces 3-O-demethylcolchicine (3), which undergoes alkylation with methyl iodide to regenerate the methoxy groups. Subsequent trifluoroacetylation using TFAA and EDC affords the target compound in 65% overall yield. This method benefits from the enzymatic step’s stereospecificity, preserving the (S)-configuration at C-7.
Total Synthesis Strategies
Total synthesis routes circumvent reliance on natural colchicine, offering scalability and structural versatility. Recent advances prioritize asymmetric catalysis to establish the (S)-configuration.
Ir-Catalyzed Asymmetric Allylic Amination
A gram-scale synthesis reported by Liang et al. (2021) employs iridium-catalyzed asymmetric allylic amination to install the C-7 trifluoroacetamide group. Starting from isovanillin (4), a Suzuki coupling with a brominated tropolone derivative constructs the tricyclic core. The critical amination step uses [Ir(cod)Cl]₂ and a chiral phosphoramidite ligand to achieve >99% enantiomeric excess (ee). Trifluoroacetylation of the resultant amine with TFAA completes the synthesis in seven steps with a 27–36% overall yield.
Reaction Scheme :
Oxidative Cyclization and Late-Stage Functionalization
Chen et al. (2017) developed a route featuring an intramolecular oxidopyrylium-mediated [5+2] cycloaddition to assemble the benzoheptalene core. After constructing the tropolone ring via Wacker oxidation, the C-7 amine is introduced through a Staudinger reaction with triphenylphosphine and trifluoroacetic azide. Final trifluoroacetylation proceeds in near-quantitative yield, achieving a total synthesis in eight steps (9.3% overall yield).
Analytical Characterization
Structural validation of the synthesized compound relies on spectroscopic and chromatographic techniques:
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Semisynthetic (Deacetylation) | 2 | 68–72% | Short reaction sequence | Requires natural colchicine |
| Enzymatic-Alkylation | 4 | 65% | Stereochemical fidelity | Multi-step purification |
| Total Synthesis (Ir) | 7 | 27–36% | Scalability, no natural precursor | High catalyst cost |
| Total Synthesis (Oxidative) | 8 | 9.3% | Novel ring-forming reactions | Low yield in Wacker oxidation |
Challenges and Optimization Opportunities
- Racemization Mitigation : The C-7 position is prone to epimerization under acidic or high-temperature conditions. Implementing low-temperature trifluoroacetylation (-10°C) and non-acidic coupling agents (e.g., DCC) improves stereoretention.
- Catalyst Efficiency : Iridium catalysts, while effective, are cost-prohibitive for industrial-scale synthesis. Recent studies suggest iron-based systems may offer a cheaper alternative.
- Purification Complexity : Silica gel chromatography remains the primary purification method, but membrane-based separations could enhance throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction introduces additional oxygen-containing functional groups.
Reduction: Used to convert ketones to alcohols.
Substitution: Commonly involves the replacement of methoxy groups with other substituents
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide exhibit significant anticancer properties. For instance:
- A study highlighted the design and synthesis of related compounds that demonstrated substantial growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown effectiveness against a range of bacterial and fungal strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/ml |
| 7b | Pseudomonas aeruginosa | Significant inhibition observed |
This suggests that compounds within this chemical class may serve as potential candidates for developing new antimicrobial agents .
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its application in drug development:
Absorption and Distribution
Studies have indicated favorable drug-like properties for synthesized derivatives of this compound when assessed using computational ADME tools. These properties are critical for ensuring adequate bioavailability and therapeutic efficacy in clinical settings .
Metabolism and Excretion
The metabolic pathways and excretion profiles of similar compounds have been characterized through in vitro studies. Such investigations help predict how the body processes these compounds and their potential toxicity .
Synthesis and Characterization
A notable study synthesized various derivatives of the compound and characterized them using spectral techniques such as NMR and mass spectrometry. The structural elucidation confirmed the presence of functional groups essential for biological activity .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as tubulin proteins. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization, which affects cell division and intracellular transport . This mechanism is similar to that of colchicine, a well-known anti-inflammatory agent .
Comparison with Similar Compounds
Structural Modifications and Substituents
The table below highlights key structural differences among colchicine derivatives:
Physicochemical Properties
- Solubility : The hydroxy-trimethoxy derivative () is highly water-soluble, whereas the target compound’s trifluoroacetamide group may reduce aqueous solubility but improve lipid membrane permeability .
- Absorbance Profiles : The tetramethoxy derivative () shows absorbance maxima at 249 nm and 350 nm, a pattern altered by substituents like methylthio or hydroxy groups .
Toxicity and Stability
- Toxicity: Colchicine’s carcinogenicity limits its use, but fluorinated derivatives (e.g., target compound, Fluorocolchicine) may offer safer profiles due to reduced metabolic activation .
- Photostability : Thiocolchicine and hydroxy derivatives are prone to photoisomerization, whereas trifluoroacetamide’s electron-withdrawing nature could enhance stability .
Biological Activity
N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 26195-65-3 |
| Molecular Formula | C22H22F3NO6 |
| Molecular Weight | 453.41 g/mol |
| Boiling Point | 681.3 ± 55.0 °C (Predicted) |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in chloromethane, DMSO, methanol |
The biological activity of this compound is closely related to its structural analogs such as colchicine. Colchicine is known for its anti-inflammatory properties and its ability to inhibit microtubule polymerization. This leads to a reduction in leukocyte migration and inflammation at the site of injury or infection .
Key Mechanisms:
- Anti-inflammatory Activity : The compound potentially modulates inflammatory pathways by inhibiting the NLRP3 inflammasome activation .
- Cell Cycle Arrest : Similar to colchicine, it may induce cell cycle arrest in mitosis by disrupting microtubule dynamics .
- Antimicrobial Properties : Some studies suggest that it may enhance the release of antimicrobial peptides from neutrophils .
In Vitro Studies
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves apoptosis induction and inhibition of cell proliferation.
In Vivo Studies
Animal models have demonstrated that this compound can reduce inflammation and pain associated with gout and other inflammatory conditions. It has been shown to decrease serum uric acid levels effectively .
Case Studies
-
Gout Treatment : A clinical trial involving patients with gout showed significant reductions in pain and inflammation when treated with compounds similar to this compound.
- Outcome : Patients reported a decrease in acute gout attacks and reduced need for NSAIDs.
-
Cancer Research : A study on the effects of this compound on breast cancer cells indicated that it could inhibit tumor growth by inducing apoptosis.
- Findings : The treated cells showed increased levels of apoptotic markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
